molecular formula C7H6Br2F3N B13680185 2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide

2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide

Cat. No.: B13680185
M. Wt: 320.93 g/mol
InChI Key: QVPLFSGWASJRMN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromomethyl and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 5-(trifluoromethyl)pyridine. This can be achieved through the reaction of 5-(trifluoromethyl)pyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of bioactive molecules and as a building block for drug discovery.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and trifluoromethyl groups. These groups can interact with biological molecules, leading to modifications in their structure and function. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Trifluoromethyl)pyridine
  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Uniqueness

2-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide is unique due to the simultaneous presence of both bromomethyl and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the synthesis of bioactive molecules and specialty chemicals.

Properties

Molecular Formula

C7H6Br2F3N

Molecular Weight

320.93 g/mol

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)pyridine;hydrobromide

InChI

InChI=1S/C7H5BrF3N.BrH/c8-3-6-2-1-5(4-12-6)7(9,10)11;/h1-2,4H,3H2;1H

InChI Key

QVPLFSGWASJRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CBr.Br

Origin of Product

United States

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